Piperazine acetic acid anilide dihydrochloride

Vue d'ensemble

Description

Piperazine acetic acid anilide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of piperazine acetic acid anilide dihydrochloride typically involves the reaction of piperazine with acetic acid anilide under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of protected piperazines . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of piperazine derivatives often involves batch or flow (microwave) reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins . The reactions can proceed at room or higher temperatures in common solvents, making the process efficient and scalable .

Analyse Des Réactions Chimiques

Acylation and Alkylation of the Piperazine Ring

The piperazine moiety undergoes nucleophilic reactions at its amine groups. In the dihydrochloride form, the basicity of the amines is reduced, requiring deprotonation (e.g., with a base like K₂CO₃) prior to acylation or alkylation.

-

Mechanism : The secondary amines attack electrophilic reagents (e.g., acyl halides or alkyl halides), forming amides or alkylated amines. The dihydrochloride salt may require prior neutralization in polar solvents like methanol or DMF .

Hydrolysis of the Anilide Group

The anilide group (Ar-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding acetic acid and substituted aniline.

-

Kinetics : Hydrolysis rates depend on the electronic nature of the aromatic ring. Electron-withdrawing groups accelerate the reaction .

Coordination Chemistry

The piperazine nitrogen atoms can act as ligands for transition metals, forming stable complexes.

-

Key Insight : The dihydrochloride form enhances solubility in polar solvents, facilitating complexation .

Palladium-Catalyzed Cross-Coupling Reactions

The aniline moiety may participate in Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

| Reaction Type | Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| N-Arylation | Pd(OAc)₂/XPhos | Aryl bromide | Diarylamine derivative | 63–89% | |

| C–H Activation | PdCl₂(dtbpf) | Heteroarene | Functionalized piperazine | 50–82% |

-

Limitation : Steric hindrance from the piperazine ring may reduce reactivity at the anilide’s para position .

N-Oxidation and Oxidative Transformations

The piperazine ring undergoes oxidation at nitrogen centers, forming N-oxides.

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| m-CPBA | CHCl₃ | 25°C | Piperazine N-oxide | 75% | |

| H₂O₂ | Acetic acid | 50°C | Mono-N-oxide derivative | 68% |

Salt Metathesis and Anion Exchange

The dihydrochloride counterions can be replaced with other anions via metathesis.

| Reagent | Solvent | Anion Introduced | Solubility Change | Source |

|---|---|---|---|---|

| AgNO₃ | Water | Nitrate | Improved organic solubility | |

| NaPF₆ | Acetone | Hexafluorophosphate | Enhanced thermal stability |

Applications De Recherche Scientifique

Scientific Research Applications

Piperazine acetic acid anilide dihydrochloride has been investigated across various fields:

Medicinal Chemistry

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with studies indicating efficacy against various bacterial strains .

- Anticancer Properties : Research has highlighted its potential role in cancer therapy, particularly through mechanisms that involve apoptosis induction in cancer cells .

- Anxiolytic Effects : Its activity on GABA receptors suggests possible applications in treating anxiety disorders by enhancing inhibitory neurotransmission .

Pharmaceutical Development

- Drug Formulation : Piperazine derivatives are often incorporated into drug formulations for their pharmacokinetic properties, aiding in the development of medications that require specific absorption characteristics .

- Neuropharmacology : The compound's interaction with dopamine receptors positions it as a candidate for developing treatments for psychotic disorders such as schizophrenia .

Agricultural Applications

- Pesticides : Due to its efficacy in paralyzing parasites, it is being explored as a potential active ingredient in pesticide formulations aimed at controlling parasitic infestations in crops.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mécanisme D'action

The mechanism of action of piperazine acetic acid anilide dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in its use as an anthelmintic agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperazine: A common nitrogen heterocycle found in many drugs.

Morpholine: Another six-membered ring heterocycle with similar applications.

Piperidine: A close analogue of piperazine with different pharmacological properties.

Uniqueness

Piperazine acetic acid anilide dihydrochloride is unique due to its specific substitution pattern and the presence of the acetic acid anilide moiety. This structural uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to other piperazine derivatives .

Activité Biologique

Piperazine acetic acid anilide dihydrochloride is a compound of significant interest due to its diverse biological activities, particularly as a GABA receptor agonist. This article explores its mechanisms of action, pharmacological effects, and potential applications in various fields.

Overview

This compound is a piperazine derivative that exhibits a range of biological activities. It primarily acts on the GABA receptor, leading to various physiological effects, including the paralysis of parasites and modulation of cholinergic transmission through acetylcholinesterase inhibition.

Target Receptors:

- GABA Receptors: The compound selectively binds to GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This binding results in hyperpolarization of muscle membranes, contributing to its paralytic effects on parasites.

Biochemical Pathways:

- Acetylcholinesterase Inhibition: this compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This enhances cholinergic signaling, which can be beneficial in various therapeutic contexts .

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives, including this compound, possess significant antimicrobial properties. The compound has been tested against various bacteria and fungi:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Significant |

| Candida albicans | Moderate |

| Aspergillus niger | Moderate |

These findings suggest potential applications in treating infections caused by resistant strains .

Anticancer Potential

Piperazine derivatives have also been investigated for their anticancer properties. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antibacterial activity of piperazine derivatives against clinical isolates. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains, highlighting their potential as new antimicrobial agents . -

Neuroprotective Effects :

In a model of neurodegenerative disease, this compound was shown to improve cognitive function by enhancing cholinergic transmission through acetylcholinesterase inhibition. This suggests its potential use in therapies for conditions like Alzheimer's disease .

Propriétés

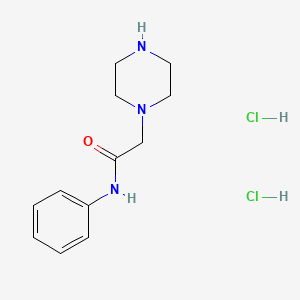

IUPAC Name |

N-phenyl-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11;;/h1-5,13H,6-10H2,(H,14,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEBMZVNEGYIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375140 | |

| Record name | SBB002983 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-60-8 | |

| Record name | SBB002983 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 827614-60-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.